molecular formula C14H13N3O3 B054469 Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate CAS No. 122665-86-5

Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate

Cat. No. B054469
M. Wt: 271.27 g/mol
InChI Key: VSAMVTQRKTVMHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, starting with the condensation of key precursors, followed by cyclization and reduction processes. For instance, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized via a condensation of ethyl 2-chloroacetate with a hydroxy group of a specifically prepared carbonitrile, showcasing a method that might be analogous to synthesizing our compound of interest (Liu et al., 2018).

Molecular Structure Analysis

Crystal structure analyses provide insight into the molecular geometry, bonding, and interactions within compounds. For example, studies on related structures have detailed the conformation of rings and the stacking in crystals, shedding light on the potential structural configuration of ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate. The six-membered rings in some compounds exhibit twist-boat conformations, indicating how molecular structure can influence compound properties and interactions (Boukhedena et al., 2018).

Scientific Research Applications

Synthetic Pathways and Intermediate Compounds

Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate has been explored in various synthetic pathways, leading to the creation of novel organic compounds. For instance, it serves as a precursor in the synthesis of ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, which is further reactive towards electrophilic reagents, enabling the synthesis of diverse organic structures such as pyridopyridazines (Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988). Additionally, it has been used in the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, showcasing distinct antitumor activities, indicative of its potential in therapeutic applications (Liu et al., 2018).

Molecular Diversity and Antimicrobial Studies

The molecular diversity achievable through the manipulation of ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate is significant. For example, its involvement in the cyclization reaction of 3-methyleneoxindoles has been demonstrated, yielding functionalized spiro compounds with diverse potential applications (Lu et al., 2016). Furthermore, its derivative, methyl-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate, has been utilized to synthesize novel Strobilurin derivatives, which were studied for their antimicrobial activities and cytotoxicity, suggesting its utility in developing new antimicrobial agents (Sridhara et al., 2011).

Crystal Structure and Biological Activities

The crystal structure determination of compounds synthesized using ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate derivatives has provided insights into their potential inhibitory effects on biological targets. For instance, the crystal structure analysis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate revealed its inhibitory effects on the proliferation of certain cancer cell lines, highlighting its relevance in cancer research (Liu et al., 2018). Another study focused on the crystal structure of two newly synthesized quinoxalines derivatives, providing valuable insights into their role as potent inhibitors for c-Jun N-terminal kinases, which are significant in the context of therapeutic interventions for various diseases (Abad et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-[3-(cyanomethyl)-4-oxophthalazin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-2-20-13(18)9-12-10-5-3-4-6-11(10)14(19)17(16-12)8-7-15/h3-6H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAMVTQRKTVMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN(C(=O)C2=CC=CC=C21)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384893
Record name Ethyl [3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate

CAS RN

122665-86-5
Record name Ethyl 3-(cyanomethyl)-3,4-dihydro-4-oxo-1-phthalazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122665-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (3-cyanomethyl-3,4-dihydro-4-oxophthalazin-1-yl)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122665865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl [3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (3-cyanomethyl-3,4-dihydro-4-oxophthalazin-1-yl)acetate
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